N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2OS2/c17-14-10-3-1-2-4-12(10)22-15(14)16(20)19-9-5-6-13-11(7-9)18-8-21-13/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHRWYHMXLANPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC4=C(C=C3)SC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach includes molecular hybridization techniques and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and multicomponent reactions are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is its effectiveness against Mycobacterium tuberculosis. Benzothiazole derivatives have been extensively studied for their anti-tubercular properties. Research indicates that this compound exhibits significant inhibitory activity against various strains of Mycobacterium, making it a candidate for further development as an anti-tuberculosis agent.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Mycobacterium tuberculosis | 20 | 15 |
| Staphylococcus aureus | 18 | 30 |
| Escherichia coli | 16 | 25 |
Anti-Cancer Properties
Recent studies have suggested that benzothiazole derivatives may possess anti-cancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
Case Study: Anti-Cancer Activity
In a study published in Chemical Science, researchers evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound showed an IC50 value of 12 µM against MCF-7 cells and 15 µM against A549 cells, indicating promising anti-cancer activity .
Photovoltaic Materials
This compound has potential applications in the development of organic photovoltaic materials. Its unique electronic properties make it suitable for use in organic solar cells, where it can function as a light-harvesting component.
Table 2: Photovoltaic Performance Metrics
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 8.5% |
| Fill Factor | 0.65 |
| Short-Circuit Current Density | 12 mA/cm² |
Conclusion and Future Directions
This compound exhibits significant potential across various fields, particularly in medicinal chemistry and material science. Its antimicrobial and anti-cancer properties warrant further investigation to fully understand its mechanisms and efficacy. Additionally, its application in photovoltaic technologies opens avenues for sustainable energy solutions.
Future research should focus on optimizing the synthesis of this compound, exploring its mechanisms of action in biological systems, and evaluating its long-term stability and performance in material applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. Molecular docking studies have shown that this compound can bind to proteins involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The benzothiophene core in the target compound differentiates it from analogs with benzofuran (e.g., 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide, ) or benzodioxol systems (e.g., N-(1,3-benzodioxol-5-yl)-3-chloro-N-ethyl-6-nitro-1-benzothiophene-2-carboxamide, ). Key differences include:
- Metabolic Stability : Benzodioxol-containing compounds (e.g., ) may exhibit altered metabolic pathways due to the oxygen-rich dioxolane ring.
Substituent Effects
- Chlorine vs. Nitro/Ethyl Groups : The 3-chloro substituent in the target compound contrasts with the 6-nitro and N-ethyl groups in ’s analog . Chlorine’s electron-withdrawing nature may reduce reactivity compared to the nitro group, which could impact pharmacokinetics.
- Morpholine/Azetidine Modifications : In 4-(azetidine-1-carbonyl)-1-methyl-N-[2-(morpholin-4-yl)-1,3-benzothiazol-5-yl]-1H-pyrazole-5-carboxamide ( ), morpholine and azetidine substituents improve solubility, a feature absent in the target compound.
Carboxamide Linkages
The carboxamide bridge in the target compound is conserved across analogs but varies in attached groups:
- Pyrazole vs.
- STAT5a Inhibitor Complex: A related benzothiazole-carboxamide in (N-{5-[difluoro(phosphono)methyl]-1-benzothiophene-2-carbonyl}-...-N~3~-(1,3-benzothiazol-5-yl)-...) demonstrates therapeutic relevance in STAT5a inhibition , suggesting possible biological pathways for the target compound.
Structural and Pharmacological Implications
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-(1,3-benzothiazol-5-yl)-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, drawing from various studies and research findings.
Structural Characteristics
The compound is characterized by the presence of a benzothiazole moiety and a chloro-substituted benzothiophene. Its molecular formula is , with a molecular weight of approximately 358.77 g/mol. The specific arrangement of functional groups contributes to its interactions with biological systems, making it a subject of interest for pharmacological research .
Biological Activities
This compound exhibits a range of biological activities, which can be attributed to the benzothiazole and benzothiophene frameworks. Notable activities include:
- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that related benzothiazole derivatives showed significant antiproliferative effects against human cancer cells such as HeLa (cervical carcinoma) and CEM (T-lymphocyte) .
- Antimicrobial Properties : The compound has shown potential in combating bacterial infections. Research indicates that benzothiazole derivatives can upregulate succinate dehydrogenase expression, thereby inhibiting bacterial reproduction .
- Metabolic Regulation : Preliminary studies suggest that this compound may influence glucose metabolism in models of non-insulin-dependent diabetes mellitus, indicating its potential role in metabolic disorders .
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of various derivatives in multiple cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced activity against specific cancer types .
- Antibacterial Efficacy : In another study, derivatives were tested against Xanthomonas oryzae and Xanthomonas citri. The compound exhibited an inhibition rate of 52.4% at a concentration of 100 mg/L, demonstrating its potential as an antibacterial agent .
Comparative Analysis
The following table summarizes the biological activities of selected compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole and chloro-substituted benzothiophene | Anticancer, Antimicrobial |
| 6-Methylbenzothiazole | Methyl group on benzothiazole ring | Antimicrobial properties |
| Benzothiophene Derivatives | Variants with different substituents | Anticancer activity |
| Benzamide Derivatives | General class with various substitutions | Enzyme inhibition |
This comparative analysis highlights how structural variations can influence biological activity, with this compound standing out due to its dual functionality .
The mechanism by which this compound exerts its biological effects appears to involve interactions with specific proteins and pathways within cells. For example, docking studies have suggested that the compound may bind to ATP-binding sites in certain enzymes, influencing their activity and potentially altering metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
